2',6'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone
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Overview
Description
2’,6’-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone is a chemical compound with the CAS Number: 898778-06-8. It has a molecular weight of 292.3 and its IUPAC name is 1-(2,6-dimethylphenyl)-3-(3,4,5-trifluorophenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15F3O/c1-10-4-3-5-11(2)16(10)15(21)7-6-12-8-13(18)17(20)14(19)9-12/h3-5,8-9H,6-7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Reactions
Cyclocondensation Reactions : This compound has been used in the synthesis of pyrimidinones, which are crucial in pharmaceutical chemistry. For example, a study reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating the utility of similar compounds in creating valuable chemical intermediates (Bonacorso et al., 2003).
Synthesis of Thiourea Derivatives : It has been used in the synthesis of acylthioureas with potential antibiofilm properties against pathogenic strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Preparation of Ester Compounds : The compound has been utilized in reactions leading to the formation of esters and further complex organic structures, showing its versatility in organic synthesis (Pimenova et al., 2003).
Material Science Applications
Organic Semiconducting Polymers : It is instrumental in the development of organic semiconducting polymers, demonstrating its significance in the field of materials science, particularly for applications in electronics (Kong et al., 2009).
Synthesis of Polyimides : The compound contributes to the synthesis of fluorinated polyimides, highlighting its role in creating polymers with specific properties like low dielectric constants and high thermal stability, useful in various industrial applications (Chung & Hsiao, 2008).
Other Applications
- Photodehalogenation Studies : It is used in photodehalogenation studies, particularly in understanding the mechanisms of reaction and the formation of intermediates in organic chemistry (Manet et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-10-4-3-5-11(2)16(10)15(21)7-6-12-8-13(18)17(20)14(19)9-12/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHZQAUNBDRQJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645014 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-06-8 |
Source
|
Record name | 1-(2,6-Dimethylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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